molecular formula C18H25FO B8486429 1-(Decyloxy)-4-ethynyl-2-fluorobenzene CAS No. 116763-88-3

1-(Decyloxy)-4-ethynyl-2-fluorobenzene

Cat. No. B8486429
M. Wt: 276.4 g/mol
InChI Key: ZDWOQUBTKDYIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05178791

Procedure details

To a 50 ml round bottom flask equipped with a magnetic stirrer and reflux condenser was added 300 mg 4-decyloxy-3-fluorophenylacetylene and 43 mg cupric acetate in 40 ml 1:1 pyridine/MeOH. The reaction mixture was refluxed for 2 hrs, allowed to cool to room temperature and then added dropwise into a stirred 9 M aqueous sulfuric acid solution at ice bath temperature. The resulting cream-like suspension was extracted with ethyl ether and sequentially washed with water (3x) and brine and dried with anhydrous magnesium sulfate yielding 289 mg of a yellow-brown solid. Flash chromatography (1% ethyl acetate/hexane) and recrystallization of the residue from 95% ethanol afforded 248 mg diphenyldiacetylene (V), 4,4'-didecyloxy-3,3'-difluoro diphenyldiacetylene, as pale yellow needles.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
43 mg
Type
reactant
Reaction Step One
Name
pyridine MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:12]1[CH:17]=[CH:16][C:15]([C:18]#[CH:19])=[CH:14][C:13]=1F)CCCCCCCCC.S(=O)(=O)(O)O>N1C=CC=CC=1.CO>[CH:12]1[CH:13]=[CH:14][C:15]([C:18]#[C:19][C:19]#[C:18][C:15]2[CH:14]=[CH:13][CH:12]=[CH:17][CH:16]=2)=[CH:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(CCCCCCCCC)OC1=C(C=C(C=C1)C#C)F
Name
cupric acetate
Quantity
43 mg
Type
reactant
Smiles
Name
pyridine MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 50 ml round bottom flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hrs
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resulting cream-like suspension was extracted with ethyl ether
WASH
Type
WASH
Details
sequentially washed with water (3x) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate yielding 289 mg of a yellow-brown solid
CUSTOM
Type
CUSTOM
Details
Flash chromatography (1% ethyl acetate/hexane) and recrystallization of the residue from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: CALCULATEDPERCENTYIELD 225.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.